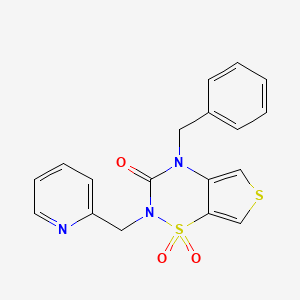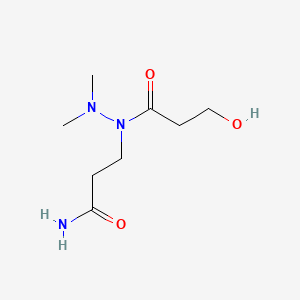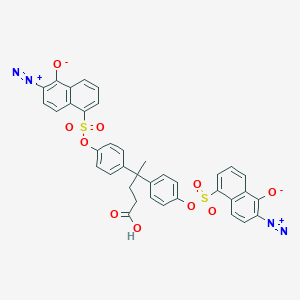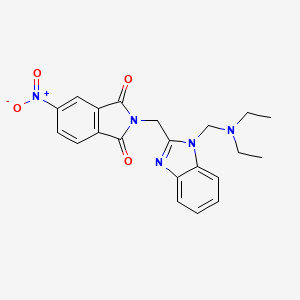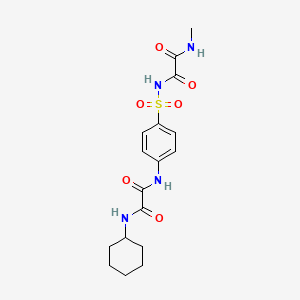
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is a complex organic compound with a unique structure that includes a cyclohexylamino group, an oxoacetyl group, and a sulfonyl group attached to an ethanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- typically involves multiple steps. One common approach is to start with the preparation of the cyclohexylamino group, followed by the introduction of the oxoacetyl group. The sulfonyl group is then added, and the final step involves the formation of the ethanediamide backbone. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a compound with fewer double bonds or oxygen atoms.
Wissenschaftliche Forschungsanwendungen
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of new materials with specific properties, such as enhanced strength or conductivity.
Wirkmechanismus
The mechanism of action of Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, either inhibiting or activating them. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and sometimes covalent bonds, depending on the specific target and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine
- N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif
Uniqueness
Ethanediamide, N-((4-(((cyclohexylamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
81717-43-3 |
|---|---|
Molekularformel |
C17H22N4O6S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
N'-[4-[[2-(cyclohexylamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-methyloxamide |
InChI |
InChI=1S/C17H22N4O6S/c1-18-14(22)17(25)21-28(26,27)13-9-7-12(8-10-13)20-16(24)15(23)19-11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25) |
InChI-Schlüssel |
BPVALPNXJZEYSF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


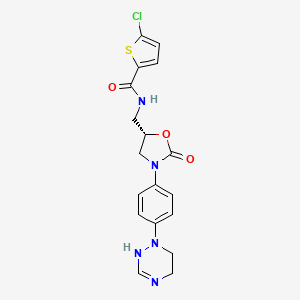
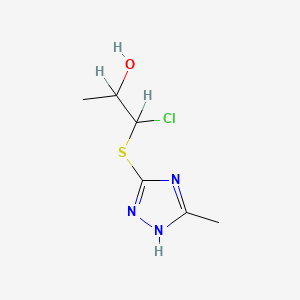
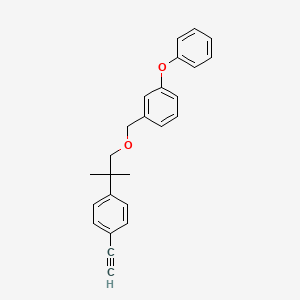
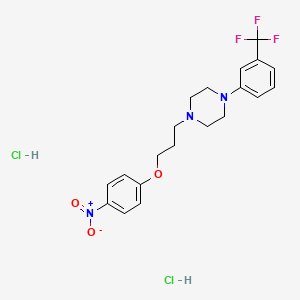
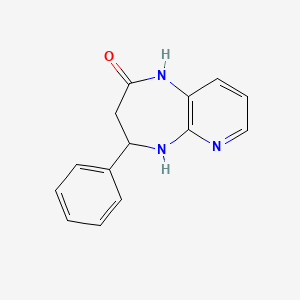


![2,6-Dichloro-4-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzonitrile](/img/structure/B12746178.png)
![calcium;[(Z)-1-chloropropylideneamino] N-ethylcarbamate;dichloride](/img/structure/B12746182.png)
